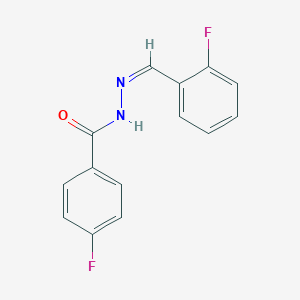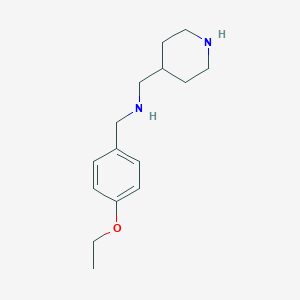![molecular formula C17H17Cl2N5O2 B249589 N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B249589.png)
N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base such as potassium carbonate to form the benzyl ether.
Tetrazole Formation: The benzyl ether is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Final Coupling: The final step involves the coupling of the tetrazole derivative with 1-methyl-1H-tetrazol-5-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can be used to study the effects of tetrazole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways
特性
分子式 |
C17H17Cl2N5O2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
N-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-24-17(21-22-23-24)20-9-11-4-6-15(16(8-11)25-2)26-10-12-3-5-13(18)14(19)7-12/h3-8H,9-10H2,1-2H3,(H,20,21,23) |
InChIキー |
PZGWNRMYHQQWQM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
正規SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE](/img/structure/B249522.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine](/img/structure/B249537.png)

